(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol
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Overview
Description
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol is a compound that features a combination of an imidazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction involving a suitable phenyl halide and the imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methyl-1H-imidazole-1-propanenitrile: This compound shares the imidazole core but differs in the substituents attached to the ring.
1-methyl-5-nitro-2-phenylimidazole: Another imidazole derivative with different functional groups.
Uniqueness
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methoxyphenyl)methanol is unique due to the presence of both the ethyl and methyl groups on the imidazole ring and the methoxyphenyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(2-ethyl-3-methylimidazol-4-yl)-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-13-15-9-12(16(13)2)14(17)10-5-7-11(18-3)8-6-10/h5-9,14,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVSZGTOYHQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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